molecular formula C23H20N4O6 B2760826 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1260621-83-7

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2760826
CAS No.: 1260621-83-7
M. Wt: 448.435
InChI Key: CELXPCQODBGQAD-UHFFFAOYSA-N
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Description

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a 1,3-benzodioxole moiety linked to a 1,2,4-oxadiazole ring, which is further connected to a pyrrole subunit and an acetamide group substituted with a 2,4-dimethoxyphenyl side chain.

The 2,4-dimethoxyphenyl substituent may enhance lipophilicity and metabolic stability compared to other analogs, such as those with 2,5-dimethoxy or chlorobenzyl groups .

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O6/c1-29-15-6-7-16(19(11-15)30-2)24-21(28)12-27-9-3-4-17(27)23-25-22(26-33-23)14-5-8-18-20(10-14)32-13-31-18/h3-11H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELXPCQODBGQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that this compound may interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This suggests that this compound may also affect similar pathways, leading to downstream effects on cell division and survival.

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that this compound may have similar effects, leading to the death of targeted cells.

Biological Activity

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide is a derivative of oxadiazole and pyrrole, which are known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O4C_{19}H_{20}N_{4}O_{4}, and it features a complex structure that includes a benzodioxole moiety and an oxadiazole ring. The compound's unique structure contributes to its potential biological activities.

Research indicates that compounds containing oxadiazole and pyrrole rings often exhibit a range of biological activities due to their ability to interact with various biological targets:

  • Antimicrobial Activity : Oxadiazoles have been shown to possess significant antimicrobial properties. The presence of the benzodioxole moiety may enhance this activity by increasing the lipophilicity of the molecule, allowing better membrane penetration.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines. This suggests that our compound may modulate inflammatory pathways effectively.
  • Anticancer Potential : Some studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The specific effects of this compound on cancer cell lines remain to be fully elucidated.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
AnticancerInduction of apoptosis in tumor cells

Case Study 1: Antimicrobial Properties

In a study examining various oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the benzodioxole group in enhancing antimicrobial efficacy.

Case Study 2: Anti-inflammatory Effects

A research project focused on the anti-inflammatory properties of oxadiazole derivatives demonstrated that treatment with related compounds led to a marked decrease in TNF-alpha levels in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 3: Anticancer Activity

In vitro studies on cancer cell lines showed that derivatives with similar structures could induce apoptosis through mitochondrial pathways. Further investigation into this compound's specific effects on various cancer types is warranted.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide exhibit cytostatic activity against various cancer cell lines. For example, derivatives of oxadiazoles have shown promise in inhibiting cell proliferation in pancreatic cancer models . The incorporation of the benzodioxole moiety is believed to enhance the compound's ability to interact with cellular pathways involved in tumor growth.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Analogous compounds have been studied for their effects on monoamine oxidases (MAOs), which play a crucial role in neurodegenerative diseases. Inhibitors targeting MAO A and B can mitigate oxidative stress and neuronal damage .

Anticonvulsant Activity

Research has demonstrated that certain derivatives of the pyrrole and oxadiazole frameworks possess anticonvulsant properties. The evaluation of these compounds in preclinical seizure models has shown significant activity, indicating their potential use in treating epilepsy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a related oxadiazole derivative against human pancreatic cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective inhibition at low concentrations .

Case Study 2: Neuroprotective Mechanism

In vitro studies assessed the neuroprotective effects of benzodioxole derivatives on neuronal cell lines exposed to oxidative stress. The findings revealed that these compounds significantly reduced cell death and apoptosis markers compared to controls .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents (R-group) Molecular Weight (g/mol) Key Bioactivity/Notes Reference
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide 2,4-dimethoxyphenyl Not reported Hypothesized enhanced lipophilicity and metabolic stability
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide 2,5-dimethoxyphenyl ~463.45 (calculated) Reduced steric hindrance compared to 2,4-isomer; potential for altered target binding
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide 4-methoxyphenyl, methylsulfanyl ~529.98 (calculated) Increased electron-withdrawing effects; potential for covalent interactions
BI 665915 (FLAP inhibitor) Pyrimidine-phenyl, cyclopropyl ~541.60 IC₅₀ < 10 nM (FLAP binding); potent LTB₄ inhibition in whole blood

Structure-Activity Relationship (SAR) Trends

Methoxy Positioning : The 2,4-dimethoxy configuration offers steric and electronic advantages over 2,5-dimethoxy analogs, possibly optimizing target engagement .

Heterocyclic Diversity : Replacement of pyrrole with pyrazoles (e.g., ) introduces nitrogen-rich environments, altering solubility and hydrogen-bonding capacity .

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